(R)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine
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Overview
Description
®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine typically involves the reaction of ®-pyrrolidin-3-amine with 2,4-dichlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as hydroxyl, amino, or alkyl groups.
Scientific Research Applications
®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine
- 1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride
Uniqueness
®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers or other similar compounds.
Properties
Molecular Formula |
C11H14Cl2N2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
(3R)-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-2-1-8(11(13)5-9)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2/t10-/m1/s1 |
InChI Key |
MXZDRUXYWNYELO-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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